![molecular formula C16H20ClNO B3060389 Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride CAS No. 3241-01-8](/img/structure/B3060389.png)
Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride
Overview
Description
Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride is a compound that involves a p-Methoxybenzyl (PMB) group . The PMB group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .
Synthesis Analysis
The synthesis of Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride involves a PMB protection/deprotection strategy . Nucleophilic displacement of p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides was carried out with different phenols under mild basic conditions . Reaction times of 3–6 h and overall yields of 78–98% were achieved with the PMB group in place compared to no reaction without this protecting group .Chemical Reactions Analysis
The PMB group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions . The PMB group was easily and selectively removed in 68–98% yield using TFA in DCM .Scientific Research Applications
- Researchers have investigated the cytotoxic properties of this compound and its derivatives. In a study by Martínez-Estévez et al., they synthesized ruthenium complexes containing N-(4-methoxybenzyl) thiosemicarbazone ligands. These complexes were evaluated for their ability to inhibit cell growth in cancer cell lines such as NCI-H460, A549, and MDA-MB-231. While the complexes did not surpass cisplatin in potency, they exhibited greater efficacy, particularly the complex derived from HL1 .
Cytotoxicity Studies and Anticancer Potential
Future Directions
Aryl sulfonamides have been reported to have a variety of biological activities . More specifically, thiophene sulfonamides have been shown to behave as c-Jun N-Terminal Kinase inhibitors , as inhibitors of protein Tyr phosphatases , and more . Due to this wide range of biological activities, new approaches toward the synthesis of substituted thiophene sulfonamides are needed to expand the diversity of these compounds .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14;/h2-10,17H,11-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTCNYAABWHTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186121 | |
Record name | Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3241-01-8 | |
Record name | Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003241018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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